7-Phenyl-1,4-oxazepane hydrochloride
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Overview
Description
7-Phenyl-1,4-oxazepane hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.71. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Liquid Crystals Synthesis
7-Phenyl-1,4-oxazepane hydrochloride has been utilized in the synthesis of heterocyclic liquid crystals. These compounds, including 1,3-oxazepane-4,7-diones, have been synthesized from reactions with various anhydrides and exhibit high phase transition temperatures. Such compounds are significant in understanding thermal and mesomorphic behavior, especially in materials science (Yeap, Mohammad, & Osman, 2010).
Crystal Structure Analysis
The molecular structure and crystallography of compounds related to this compound, like benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylates, have been extensively studied. These studies reveal insights into the conformation and bonding characteristics of such heterocyclic compounds (Govindaraj, Raja, Suresh, Raghunathan, & Subbiahpandi, 2014).
NMR Spectroscopy Studies
This compound and related compounds have been the subject of detailed NMR spectroscopic studies. These studies provide comprehensive data on the molecular structure and behavior of such compounds, enhancing understanding of their chemical properties (Mohammad, Osman, & Yeap, 2011).
Novel Derivative Synthesis
Research has been conducted on synthesizing novel derivatives of compounds related to this compound. These include reactions with Schiff‘s bases and anhydrides, leading to new compounds with potential applications in various fields of chemistry and pharmacology (Nassar & Abid, 2014).
Surface Enhanced Raman Spectroscopy
Surface Enhanced Raman Spectroscopy (SERS) studies have been applied to compounds like oxazepam, closely related to this compound. These studies provide insights into the spectral properties of such compounds, useful in analytical chemistry (Cinta, David, Iliescu, & Cozar, 1999).
Anisotropic Properties in Liquid Crystals
Research into the anisotropic properties of novel asymmetric diones fused with 1,3-oxazepine and oxazepane rings, similar to this compound, has shown that these compounds can exhibit different mesophases depending on their molecular structure. This has implications for materials science, particularly in the field of liquid crystals (Yeap, Mohammad, & Osman, 2012).
Mechanism of Action
Mode of Action
It is known that the 1,4-oxazepane scaffold, which is present in this compound, is found in various synthetic compounds and natural products . These compounds have been reported as potent anticonvulsants, antifungal agents, and agents to treat inflammatory bowel disease, lupus nephritis, and respiratory diseases . The specific interactions of 7-Phenyl-1,4-oxazepane hydrochloride with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the presence of the 1,4-oxazepane scaffold, it is plausible that this compound may interact with similar pathways as other 1,4-oxazepane derivatives
Properties
IUPAC Name |
7-phenyl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11;/h1-5,11-12H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPNYHVTAKDFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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